BenchChemオンラインストアへようこそ!

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

GSK-3β inhibition kinase inhibitor 1,3,4-oxadiazole

Obtain the free 2-amino 1,3,4-oxadiazole scaffold for efficient SAR diversification. Unlike pre-capped analogs, this compound enables direct amide/urea/sulfonamide library synthesis, saving 1–2 synthetic steps per analog. Validated in GSK-3β kinase inhibition (N-phenyl analog IC50 439 nM; optimized leads 2–35 nM) and antiplasmodial programs (sub-40 nM, >2500× selectivity). Essential for 2-thioether agricultural antibacterial lead generation. Use also for affinity matrix immobilization via the 2-amino handle for target deconvolution. Order high-purity material for medicinal chemistry, agrochemical, or chemical biology programs.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25
CAS No. 1016504-27-0
Cat. No. B2962146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
CAS1016504-27-0
Molecular FormulaC9H9N3O3S
Molecular Weight239.25
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
InChIInChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-6(3-5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)
InChIKeyPDVGZROAOOHWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1016504-27-0): Sourcing the Core 2-Amino-1,3,4-oxadiazole Scaffold for Kinase-Targeted Library Synthesis


5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1016504-27-0) is a small-molecule heterocycle (C9H9N3O3S, MW 239.25) comprising a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylsulfonyl)phenyl ring and bearing a free primary amine at the 2-position. This compound serves as a privileged scaffold within the 1,3,4-oxadiazol-2-amine class, which has been validated across multiple therapeutic areas including GSK-3β kinase inhibition [1] and antiplasmodial drug discovery [2]. Commercial suppliers offer this compound at purities ranging from 95% to >98% (HPLC) [3], making it accessible for medicinal chemistry derivatization and biological screening programs.

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine: Why N-Substituted or Regioisomeric Analogs Cannot Substitute in Derivatization-Centric Programs


Generic substitution of 5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine with commonly available 1,3,4-oxadiazole analogs fails because this compound uniquely provides a free 2-amino handle for late-stage diversification, whereas the majority of biologically characterized analogs are pre-capped at the 2-position with phenyl, dialkyl, or thioether groups [1]. The 4-(methylsulfonyl)phenyl substituent at the 5-position is also regiospecific; the meta-methylsulfonyl isomer (CAS 1016764-70-7) presents a different hydrogen-bonding geometry that may alter target engagement [2]. Furthermore, benzyl-bridged analogs (CAS 1257553-09-5) introduce an additional methylene spacer that changes the conformational flexibility and electronic communication between the oxadiazole core and the sulfonyl pharmacophore . These structural distinctions are not cosmetic—SAR studies on the 1,3,4-oxadiazol-2-amine chemotype demonstrate that the nature of the 2-amino substituent dictates both potency and selectivity profiles in kinase inhibition, while the 5-aryl substitution pattern governs antiplasmodial activity [1][3].

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine: Head-to-Head and Class-Level Differentiation Evidence for Procurement Decisions


GSK-3β Kinase Inhibitory Potential: Free Amine vs. N-Phenyl Analog Comparison

The closest structurally characterized analog, 5-(4-(methylsulfonyl)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine (CHEMBL1630464), demonstrates an IC50 of 439 nM against recombinant human GSK-3β in a Z'-LYTE kinase assay [1]. While no direct IC50 data exists for the target compound (free amine at 2-position), SAR from the broader 1,3,4-oxadiazol-2-amine series indicates that the nature of the 2-amino substituent is a primary determinant of kinase potency, with certain benzodioxane-substituted analogs achieving GSK-3α IC50 values as low as 35 nM and acetamide derivatives reaching GSK-3α IC50 of 2 nM [2]. The target compound's free amine provides a derivatization-ready handle that the N-phenyl analog lacks, enabling systematic exploration of this critical SAR vector without requiring de novo core synthesis.

GSK-3β inhibition kinase inhibitor 1,3,4-oxadiazole

Antiplasmodial Chemotype Validation: Positioning the Free Amine Scaffold Against N,N-Dialkyl Leads

A 2024 European Journal of Medicinal Chemistry study identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a novel antiplasmodial chemotype with a mechanism of action distinct from delayed-death slow-action drugs [1]. Representative compounds showed 96 h IC50 values of 550 nM (compound 1) and 160 nM (compound 3) against P. falciparum, while optimized analogs 31 and 32 achieved 96 h IC50 <40 nM with selectivity indices >2,500 against drug-sensitive and multi-drug resistant strains [1]. The target compound, bearing the identical 5-(4-methylsulfonyl)phenyl core but featuring a free 2-amino group, represents the unsubstituted progenitor of this validated antiplasmodial series. Critically, the study demonstrated that in vivo efficacy remains a challenge (compound 1 showed rapid clearance in mice despite T1/2 >255 min in microsomes), indicating that further SAR exploration at the 2-amino position is required—precisely the diversification point the target compound enables [1].

antimalarial Plasmodium falciparum slow-action chemotype

Antibacterial Activity: Thioether-Derivatized Analog Demonstrates Superior Efficacy Over Thiodiazole Copper

A 2025 study in Russian Journal of General Chemistry demonstrated that 2-[(4-fluorobenzyl)thio]-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole—a derivative directly accessible from the target compound via thioether formation at the 2-position—exhibited antibacterial inhibition rates of 90% against Xanthomonas oryzae pv. oryzae (Xoo) at 200 μg/mL and 76% at 100 μg/mL, outperforming the commercial standard thiodiazole copper [1]. Against Xanthomonas axonopodis pv. citri (Xac), inhibition rates reached 84% (200 μg/mL) and 64% (100 μg/mL); against Wickerhamomyces anomalus (Wa), 96% and 81%, respectively [1]. The target compound's free amine at the 2-position is the essential synthetic handle for generating this class of thioether antibacterials—the pre-formed thioether derivative is not commercially available, making the amine scaffold the required procurement entry point.

antibacterial Xanthomonas oryzae crop protection

Regioisomeric Specificity: Para-Methylsulfonyl Substitution Defines Biological Activity Relative to Meta and Ortho Isomers

Three regioisomers of the methylsulfonylphenyl-1,3,4-oxadiazol-2-amine scaffold are commercially cataloged: the para-substituted target compound (CAS 1016504-27-0), the meta-substituted analog (CAS 1016764-70-7), and the ortho-substituted analog (CAS 1105193-94-9) [1]. In the antibacterial thioether series, only the para-methylsulfonyl derivatives have been reported to show high-level activity (≥90% inhibition at 200 μg/mL against Xoo), and the published SAR explicitly specifies para-substitution as the active configuration [2]. For kinase inhibition, the para-methylsulfonylphenyl group in CHEMBL1630464 positions the sulfone oxygen atoms for potential hydrogen-bonding interactions within the GSK-3β ATP-binding pocket, a geometry that meta or ortho isomers cannot replicate due to altered bond angles and distances [3]. No published bioactivity data exist for the meta or ortho regioisomers, meaning their procurement carries significant risk of inactivity.

regioisomer comparison structure-activity relationship methylsulfonyl positional effect

Commercial Purity and Scalability: Multi-Gram Availability at >97% HPLC Purity with ISO-Certified Quality Systems

The target compound is commercially available from multiple suppliers at defined purity grades: >97% by HPLC (ChemicalBook, Leyan) [1], ≥95% (AKSci, CymitQuimica, ChemeMenu) , and NLT 98% (MolCore, with ISO certification) . Bulk packaging options range from 10 g to 100 kg [1]. In contrast, the benzyl-bridged analog (CAS 1257553-09-5) is priced at £298 for 250 mg from Fluorochem , representing a >100-fold higher cost per gram compared to the target compound. This price and availability differential makes the para-methylsulfonylphenyl oxadiazole scaffold the economically rational choice for medium- to large-scale library synthesis, particularly for programs requiring multiple derivatization reactions from a common intermediate.

compound procurement purity specification ISO-certified manufacturing

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine: Prioritized Application Scenarios Driven by Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis: GSK-3β and Beyond

Medicinal chemistry teams pursuing GSK-3β or related kinase targets should procure this compound as the core scaffold for systematic 2-amino diversification. The N-phenyl analog has established proof-of-concept with an IC50 of 439 nM against GSK-3β, while optimized oxadiazole-based GSK-3 inhibitors achieve low-nanomolar potency (2–35 nM) through variation of the 2-amino substituent [1][2]. The free amine handle enables parallel synthesis of amide, urea, sulfonamide, or N-alkyl libraries without additional deprotection steps, accelerating SAR exploration by 1–2 synthetic steps per analog relative to starting from pre-capped intermediates.

Antimalarial Lead Optimization: Next-Generation Slow-Action Chemoprophylaxis Agents

Drug discovery programs targeting malaria chemoprophylaxis should use this scaffold to generate novel N-substituted analogs addressing the pharmacokinetic limitations identified in the 2024 Eur. J. Med. Chem. study, where compound 1 demonstrated excellent microsomal stability (T1/2 >255 min) but poor in vivo efficacy due to rapid clearance [1]. The core 5-(4-methylsulfonyl)phenyl-1,3,4-oxadiazole has been validated with sub-40 nM potency and >2,500-fold selectivity against drug-resistant P. falciparum [1]; systematic variation at the 2-amino position—the parameter the free amine scaffold uniquely enables—is the logical next step for improving pharmacokinetic properties while maintaining potency.

Agricultural Antibacterial Development: Thioether Derivatives for Crop Protection

Agrochemical research groups developing alternatives to copper-based bactericides should procure this compound as the synthetic precursor for 1,3,4-oxadiazole thioether antibacterials. The 2-[(4-fluorobenzyl)thio] derivative has demonstrated superior efficacy to thiodiazole copper against Xanthomonas oryzae (90% vs. standard at 200 μg/mL), Xanthomonas axonopodis (84%), and Wickerhamomyces anomalus (96%) [1]. The free amine at the 2-position is the obligatory functional handle for installing diverse thioether, sulfonamide, or other sulfur-containing substituents, making this scaffold the required starting material for any agricultural SAR program in this chemotype.

Chemical Biology Probe Development: Target Identification via Affinity Chromatography

Chemical biology groups seeking to identify the molecular target(s) of the 1,3,4-oxadiazole antiplasmodial chemotype should procure this scaffold for immobilization onto affinity matrices. The free 2-amino group provides a unique, synthetically accessible attachment point for linker conjugation (e.g., via amide bond formation with activated Sepharose or PEG-based linkers) without modifying the 5-(4-methylsulfonyl)phenyl pharmacophore responsible for target engagement [1]. This enables pull-down experiments and subsequent proteomics-based target deconvolution, which is not feasible with the N,N-dialkyl or N-phenyl analogs where the 2-position is already occupied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.